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3-(Ethoxymethylidene)oxan-4-one

Cat. No.: B13298302
M. Wt: 156.18 g/mol
InChI Key: OGABBMNDDQSTEN-ALCCZGGFSA-N
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Description

Contextualization within Heterocyclic Compound Chemistry

3-(Ethoxymethylidene)oxan-4-one belongs to the class of oxanones, which are derivatives of tetrahydropyran (B127337) containing a ketone functional group. The oxane ring system is a common motif in many natural products and biologically active molecules. The introduction of an exocyclic double bond with an ethoxy substituent at the 3-position significantly influences the chemical behavior of the parent oxan-4-one core, introducing a site of unsaturation and a reactive center for various chemical transformations. The chemistry of such heterocyclic ketones is rich and varied, with the carbonyl group and the adjacent functionalities dictating their reactivity. nih.gov

Significance of the Ethoxymethylidene Moiety as a Synthetic Synthon

The ethoxymethylidene group, -CH(OEt), is a valuable one-carbon synthon in organic synthesis. It is often introduced to create α,β-unsaturated carbonyl systems, which are key intermediates for a plethora of subsequent reactions. This moiety can act as an electrophilic site, susceptible to attack by nucleophiles, or can participate in pericyclic reactions. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride, is a common method for the formylation of electron-rich systems, including enol ethers of ketones, to introduce such a group. researchgate.netorganic-chemistry.orgthieme-connect.dechemistrysteps.comwikipedia.org The versatility of the ethoxymethylidene group allows for the construction of diverse heterocyclic and carbocyclic frameworks.

Overview of Research Trajectories on Oxan-4-one Derivatives and Ethoxymethylidene-Containing Compounds

Research into oxan-4-one derivatives is often driven by the quest for new biologically active molecules. Various substituted tetrahydropyran-4-ones have been synthesized and investigated for their potential applications. nih.govrsc.orgresearchgate.netchemistry.kz For instance, derivatives of tetrahydropyran-4-one have been explored as promising starting materials for the synthesis of compounds with antibacterial activity. researchgate.net

Similarly, compounds containing the ethoxymethylidene moiety are extensively studied. For example, the reaction of this group with amines is a widely used method for the synthesis of various nitrogen-containing heterocycles. mdpi.com The reaction of diethyl ethoxymethylenemalonate, a related compound, with various nucleophiles is a testament to the synthetic utility of the ethoxymethylidene group in building complex molecular structures.

While direct and extensive research on this compound itself is not widely published, its synthesis can be envisioned through established chemical transformations. A plausible and common method for the introduction of the ethoxymethylidene group at the α-position of a ketone is the reaction of the ketone with an orthoformate, such as triethyl orthoformate, in the presence of a dehydrating agent like acetic anhydride (B1165640). This reaction proceeds via the enol or enolate of the ketone.

Table 1: Key Reagents in the Synthesis of Ethoxymethylidene Compounds

ReagentFormulaRole in Synthesis
Tetrahydropyran-4-oneC₅H₈O₂Starting cyclic ketone
Triethyl orthoformateHC(OC₂H₅)₃Source of the ethoxymethylidene group
Acetic anhydride(CH₃CO)₂ODehydrating agent and reaction promoter
Vilsmeier Reagent[(CH₃)₂N=CHCl]⁺Cl⁻Formylating agent in the Vilsmeier-Haack reaction

Table 2: Spectroscopic Data for a Representative α,β-Unsaturated Ketone

Spectroscopic TechniqueCharacteristic Features
¹H NMR - Signal for the olefinic proton of the ethoxymethylidene group (typically in the range of 7.0-8.0 ppm).- Quartet and triplet for the ethoxy group protons.- Signals for the protons on the oxane ring.
¹³C NMR - Signal for the carbonyl carbon (typically in the range of 180-200 ppm).- Signals for the two olefinic carbons of the ethoxymethylidene group.- Signals for the carbons of the ethoxy group and the oxane ring.
Infrared (IR) - Strong absorption band for the conjugated carbonyl group (typically in the range of 1650-1680 cm⁻¹).- Absorption band for the C=C double bond (typically in the range of 1600-1640 cm⁻¹).- C-O stretching bands for the ether linkages.
Mass Spectrometry (MS) - Molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation pattern characteristic of the loss of the ethoxy group and other fragments.

The exploration of this compound and its derivatives holds promise for the discovery of novel chemical entities with interesting properties and potential applications. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its synthetic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B13298302 3-(Ethoxymethylidene)oxan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3Z)-3-(ethoxymethylidene)oxan-4-one

InChI

InChI=1S/C8H12O3/c1-2-10-5-7-6-11-4-3-8(7)9/h5H,2-4,6H2,1H3/b7-5-

InChI Key

OGABBMNDDQSTEN-ALCCZGGFSA-N

Isomeric SMILES

CCO/C=C\1/COCCC1=O

Canonical SMILES

CCOC=C1COCCC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxymethylidene Oxan 4 One and Analogous Structures

Precursor Synthesis and Reactivity in Ethoxymethylidene Moiety Formation

The introduction of the ethoxymethylidene group is a critical step, often accomplished through the reaction of active methylene (B1212753) compounds with orthoesters. This transformation lays the groundwork for the subsequent cyclization to form the desired heterocyclic ring.

Condensation Reactions Involving Orthoesters and Active Methylene Compounds

A cornerstone in the synthesis of ethoxymethylidene derivatives is the condensation reaction between an orthoester, typically triethyl orthoformate, and a compound containing an active methylene group. ias.ac.incapes.gov.br Active methylene compounds, such as diethyl malonate, are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. ias.ac.inrsc.org

The reaction of diethyl malonate with triethyl orthoformate, often in the presence of acetic anhydride (B1165640) and a catalyst like anhydrous zinc chloride, yields diethyl ethoxymethylenemalonate (EMME). google.comorgsyn.orgprepchem.com This process involves the formation of an intermediate, ethyl diethoxymethylmalonate, which is then converted to the final product upon further heating. orgsyn.org The use of acetic anhydride facilitates the removal of ethanol (B145695) formed during the reaction, driving the equilibrium towards the product. ias.ac.inorgsyn.org The reaction can be summarized as follows:

XYCH₂ + HC(OEt)₃ + (CH₃CO)₂O → XYC=CH(OEt) + 2CH₃CO₂H + 2CH₃CO₂Et ias.ac.in

This method has been a standard procedure for preparing EMME, an important intermediate for synthesizing various heterocyclic compounds. google.comnih.gov

Table 1: Reagents and Conditions for EMME Synthesis

Reactant 1 Reactant 2 Catalyst/Reagent Conditions Product Reference
Diethyl malonate Triethyl orthoformate Acetic anhydride, Anhydrous zinc chloride Heating Diethyl ethoxymethylenemalonate orgsyn.orgprepchem.com
Diethyl malonate Triethyl orthoformate Loaded ionic catalyst - Diethyl ethoxymethylenemalonate google.com
Diethyl malonate Ethyl formate Alcohol alkali metal salt, Catalyst - Diethyl ethoxymethylenemalonate google.com

Role of Substituted Malonates and Cyanoacetates in Ethoxymethylidene Precursors

The versatility of this synthetic approach is expanded by the use of substituted malonates and cyanoacetates as the active methylene component. rsc.orgnih.gov Substituted malonates, which can be prepared through the alkylation of a malonate derivative followed by monosaponification, allow for the introduction of various functional groups into the final product. nih.gov

Similarly, cyanoacetates, which possess a cyano group and an ester group attached to the methylene carbon, are also effective substrates in condensation reactions with triethyl orthoformate. rsc.orgresearchgate.net The resulting ethoxymethylidene cyanoacetate (B8463686) derivatives are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The reactivity of these active methylene compounds is crucial for the efficient formation of the ethoxymethylidene moiety. rsc.orgasianpubs.org

Construction of the Oxan-4-one Core

With the ethoxymethylidene precursor in hand, the next phase of the synthesis focuses on the construction of the tetrahydropyran-4-one (oxan-4-one) ring system. This is typically achieved through cyclization reactions that form the six-membered oxygen-containing heterocycle.

Cyclization Strategies for Tetrahydropyran-4-one Synthesis

A variety of methods have been developed for the synthesis of the tetrahydropyran-4-one core. rsc.orgnih.govrsc.org The Prins cyclization is a powerful and widely used technique for the stereoselective synthesis of substituted tetrahydropyrans. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.orgresearcher.life This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net

Another effective strategy is the oxa-Michael cyclization. rsc.orgrsc.org For instance, a [3+2+1] synthetic strategy has been developed for substituted tetrahydropyran-4-ones, which features a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by an oxa-Michael cyclization in a 6-endo-trig fashion. rsc.orgrsc.org Silyl (B83357) enol ether Prins cyclization has also been employed for the diastereoselective formation of substituted tetrahydropyran-4-ones. nih.govacs.org This method involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to yield highly functionalized tetrahydropyran-4-ones. acs.org

Table 2: Cyclization Strategies for Tetrahydropyran-4-one Synthesis

Cyclization Method Key Reactants Key Features Reference
Prins Cyclization Homoallylic alcohol, Aldehyde/Ketone Acid-catalyzed, Stereoselective nih.govbeilstein-journals.orgresearchgate.net
Oxa-Michael Cyclization β-hydroxyenones 6-endo-trig cyclization rsc.orgrsc.org
Silyl Enol Ether Prins Cyclization Hydroxy silyl enol ether, Aldehyde Lewis acid-promoted, Diastereoselective nih.govacs.org

Integration of the Ethoxymethylidene Group into the Oxan-4-one Scaffold

The final step in the synthesis of 3-(ethoxymethylidene)oxan-4-one involves the integration of the pre-formed ethoxymethylidene group into the newly constructed oxan-4-one ring. This is often achieved by utilizing a precursor that already contains the ethoxymethylidene moiety, which then undergoes cyclization. For example, a precursor molecule containing both the ethoxymethylidene group and the necessary functional groups for ring closure can be designed. The Gould-Jacobs reaction, for instance, utilizes diethyl 2-(ethoxymethylene)malonate to synthesize quinoline (B57606) derivatives through condensation and subsequent cyclization. nih.gov A similar strategic approach, where a suitably functionalized ethoxymethylidene-containing substrate undergoes an intramolecular cyclization, would lead to the formation of the this compound scaffold.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. scielo.brchemrxiv.orgresearchgate.netresearchgate.net For the synthesis of the precursor, diethyl ethoxymethylenemalonate, modifications to the classical procedure have been explored. For instance, using a loaded ionic catalyst for the condensation of triethyl orthoformate and diethyl malonate has been reported to address issues of low yield and high energy consumption associated with recycling excess triethyl orthoformate. google.com

In the synthesis of the tetrahydropyran-4-one core, the choice of catalyst and solvent can significantly impact the reaction's efficiency and stereoselectivity. For silyl enol ether Prins cyclizations, various Lewis acids can be employed to activate the aldehyde, and the reaction has shown tolerance to numerous functional groups, allowing for the synthesis of a wide array of substituted tetrahydropyran-4-ones in high yields and with good diastereoselectivity. acs.org Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial for maximizing the yield of the desired this compound. scielo.brorgsyn.org

Catalytic Systems and Solvents

The choice of catalysts and solvents is pivotal in the synthesis of oxanone derivatives, directly impacting reaction efficiency and yield. While specific data for this compound is limited, analogous syntheses of substituted tetrahydropyran-4-ones provide insight into effective systems.

For instance, the synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, a related structure, is successfully achieved through the condensation of acetone (B3395972) and formaldehyde. This reaction is carried out in an alkaline medium, utilizing potassium carbonate (K2CO3) as the catalyst. researchgate.netresearchgate.net The use of an alkaline catalyst facilitates the aldol-type condensation necessary for the formation of the pyranone ring.

In other contexts, acidic conditions are employed. Acetic anhydride is a notable reagent that can serve both as a reactant and a solvent in certain organic transformations. For example, it can be generated in situ by heating anhydrous zinc acetate (B1210297) under a vacuum, a process that yields acetic anhydride and basic zinc acetate. sciencemadness.org While not a direct catalytic cycle for the target compound, this demonstrates the utility of acetate-derived systems in related organic synthesis.

The table below summarizes catalytic systems used in the synthesis of analogous compounds.

Catalyst/ReagentCompound SynthesizedRoleReference
Potassium Carbonate (K2CO3)3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-oneCatalyst researchgate.netresearchgate.net
Zinc Acetate (for generating Acetic Anhydride)Acetic AnhydridePrecursor sciencemadness.org

Temperature and Pressure Influences on Synthetic Efficiency

Temperature and pressure are critical parameters that significantly influence the rate and outcome of the synthesis of this compound and its analogs.

In the synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, the reaction temperature is maintained between 30-35°C to achieve a favorable yield of 67.4%. researchgate.netresearchgate.net This relatively mild temperature suggests that the condensation reaction is exothermic and that higher temperatures might lead to side reactions or decomposition of the product.

For the synthesis of other related heterocyclic compounds, a broader temperature range has been explored. For example, in the preparation of certain aniline (B41778) derivatives involving ethoxy methylene malonic ester, reaction temperatures can range from 50°C to 130°C. google.com In another process for preparing 3-oxy-4H-pyran-4-one derivatives, the initial epoxidation step is typically conducted at a lower temperature range of -10°C to 50°C, preferably between 0°C and 30°C, to ensure the stability of the peroxide reagents and the intermediate epoxide. google.com

Pressure is another factor, particularly when dealing with volatile reactants or when trying to shift reaction equilibria. The synthesis of acetic anhydride from zinc acetate, for instance, is performed under vacuum. sciencemadness.org This is crucial for removing the acetic anhydride as it forms, driving the reaction to completion.

The following table outlines the temperature and pressure conditions for related synthetic processes.

CompoundProcessTemperaturePressureReference
3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-oneCondensation30-35°CAtmospheric researchgate.netresearchgate.net
2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonateCondensation50-130°CNot specified google.com
3-oxy-4H-pyran-4-one derivativeEpoxidation-10°C to 50°CAtmospheric google.com
Acetic AnhydrideThermal Decomposition250°C (hotplate)Vacuum sciencemadness.org

Purification and Isolation Techniques for this compound and Related Compounds

Following the synthesis, a robust purification and isolation strategy is essential to obtain this compound and its analogs in a pure form. The techniques employed are standard for non-volatile organic compounds.

For analogous compounds like 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, the crude product is often obtained as a solid. In one report, the product was isolated as a light yellow powder. researchgate.net This solid can then be subjected to various purification methods. Recrystallization from a suitable solvent is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

In cases where the product is an oil or a solid with impurities that have similar solubility profiles, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent).

Following purification, the structure and purity of the isolated compound are confirmed using a variety of analytical techniques. Elemental analysis is used to determine the empirical formula. researchgate.netresearchgate.net Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and mass spectrometry are employed to elucidate the detailed molecular structure and confirm the identity of the synthesized compound. researchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic and structural characterization of the compound This compound (CAS No. 141646-09-9) is not publicly available.

Detailed research findings, including experimental Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, Mass Spectrometry (MS) fragmentation data, and X-ray crystallographic structures, are required to construct the requested scientific article. As this primary data could not be located, it is not possible to generate the article while adhering to the required standards of scientific accuracy and the provided outline.

General principles of the spectroscopic techniques listed in the outline are well-established:

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR provides information on the electronic environment, connectivity, and stereochemistry of hydrogen atoms.

¹³C NMR reveals the number and type of carbon atoms in a molecule.

2D-NMR techniques (COSY, HSQC, HMBC, NOESY) are used to establish correlations between atoms, helping to piece together the complete molecular structure.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to identify key absorptions for the ketone (C=O), ether (C-O-C), and alkene (C=C) groups.

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Without access to published research that has performed these analyses on this compound, any attempt to provide specific data tables or detailed findings would be speculative and would not meet the required standards of a factual scientific article.

Advanced Spectroscopic and Structural Characterization of 3 Ethoxymethylidene Oxan 4 One

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Conformational Insights (e.g., Ring Conformation)

No experimental data is currently available in the public domain to report on the crystal structure and ring conformation of 3-(Ethoxymethylidene)oxan-4-one.

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

No experimental data is currently available in the public domain to report on the intermolecular interactions and packing arrangements of this compound through methods such as Hirshfeld surface analysis.

Computational and Theoretical Investigations of 3 Ethoxymethylidene Oxan 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(ethoxymethylidene)oxan-4-one at the atomic and electronic levels. These calculations offer a detailed perspective on the molecule's behavior and characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict the geometry and stability of compounds like this compound. DFT studies on related pyranone systems have demonstrated that the stability of various isomers can be effectively determined. For instance, in pyran-2,4-dione derivatives, DFT calculations have successfully identified the most stable tautomeric forms, which is in agreement with experimental X-ray crystallographic data. mdpi.com Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule. The stability of this compound is influenced by the delocalization of electrons across the conjugated system formed by the double bond and the carbonyl group.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability.

For α,β-unsaturated carbonyl systems like this compound, the HOMO is typically associated with the π-system of the double bond, while the LUMO is centered on the carbonyl carbon and the β-carbon. youtube.com This distribution suggests that the molecule can act as a nucleophile at the α-carbon and as an electrophile at the carbonyl carbon and β-carbon. In studies of pyranone derivatives, the HOMO-LUMO transition is often the primary electronic excitation observed in UV-Vis spectra. acs.orgacs.orgnih.gov

Table 1: Representative Frontier Orbital Energies for a Related Compound

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Raspberry Ketone (aqueous)--~7.8

Note: Data for a related ketone compound is provided for illustrative purposes. nih.gov

Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

Chemical reactivity descriptors derived from DFT calculations, such as the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. The electrophilicity index is calculated from the HOMO and LUMO energies and quantifies the ability of a species to accept electrons.

For α,β-unsaturated systems, the electrophilic character is a key aspect of their reactivity. Analysis of related molecules, such as benzo and anthraquinodimethane derivatives, has shown how these descriptors can be used to compare the reactivity of different compounds. researchgate.net A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The presence of the electron-withdrawing carbonyl group and the conjugated system in this compound would contribute to its electrophilic nature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.govmdpi.com The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

In a molecule like this compound, the MEP map would be expected to show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates a likely site for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. For α,β-unsaturated carbonyl compounds, the β-carbon often exhibits a degree of positive potential, making it a site for nucleophilic attack (conjugate addition). bham.ac.uk MEP analysis of substituted pyridines has successfully correlated the potential at the nitrogen atom with its susceptibility to N-oxidation. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis involves identifying the stable conformations of the molecule and determining their relative energies.

The oxan-4-one ring can exist in various conformations, such as chair, boat, and twist-boat forms. Studies on substituted tetrahydropyran-4-ones have shown that the chair conformation is generally the most stable. acs.org The presence of the exocyclic ethoxymethylidene group introduces additional conformational possibilities, including different rotational isomers (rotamers). The relative energies of these conformers would create an energy landscape that dictates the predominant shapes the molecule adopts at a given temperature. Computational methods can be used to calculate the energy of these different conformations to predict the most stable structure.

Simulation of Spectroscopic Data for Validation

Computational methods can simulate various types of spectroscopic data, such as NMR, IR, and UV-Vis spectra. These simulated spectra can be compared with experimental data to validate the accuracy of the computational model and the predicted molecular structure.

For instance, Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra. Studies on pyranone derivatives have shown that TD-DFT can accurately predict the absorption maxima (λmax) corresponding to electronic transitions, often involving the HOMO and LUMO. acs.orgacs.orgnih.gov The simulation of NMR chemical shifts is also a powerful tool for structure elucidation and has been applied to various heterocyclic systems. mdpi.com By comparing the calculated spectra of different possible isomers or conformers with experimental results, the most likely structure in a sample can be identified.

Reactivity, Reaction Mechanisms, and Synthetic Transformations of 3 Ethoxymethylidene Oxan 4 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 3-(ethoxymethylidene)oxan-4-one is susceptible to nucleophilic attack. While the adjacent electron-donating oxygen atom of the oxane ring and the ethoxymethylidene group can modulate its reactivity, standard carbonyl reactions can be expected. For instance, Grignard reagents and organolithium compounds are likely to add to the carbonyl carbon in a 1,2-addition fashion. masterorganicchemistry.com The stereochemical outcome of such additions would be influenced by the steric hindrance posed by the ethoxymethylidene group and the conformation of the oxane ring.

Reactions Involving the Ethoxymethylidene Double Bond

The exocyclic double bond, being part of an α,β-unsaturated ketone system, is highly activated towards nucleophilic attack and participates in various cycloaddition reactions.

The electron-deficient nature of the double bond in this compound makes it a good dienophile in Diels-Alder reactions. libretexts.org When reacted with an electron-rich diene, it can form a six-membered ring, a [4+2] cycloaddition product. libretexts.orglibretexts.org The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the dienophile is retained in the product. libretexts.org The endo-selectivity, often favored in Diels-Alder reactions, would lead to the formation of a specific diastereomer. libretexts.org

The ethoxymethylidene group also allows for participation in other cycloaddition reactions, such as [3+2] dipolar cycloadditions with 1,3-dipoles like azides, nitrile oxides, and diazoalkanes. uchicago.eduresearchgate.net These reactions provide access to five-membered heterocyclic rings.

The β-carbon of the ethoxymethylidene group is a prime site for Michael or conjugate addition of a wide range of soft nucleophiles. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. masterorganicchemistry.com Common Michael donors include enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com

The general mechanism for a Michael addition involves three key steps:

Formation of the nucleophile (e.g., deprotonation of a 1,3-dicarbonyl compound to form an enolate). masterorganicchemistry.com

Nucleophilic attack of the enolate at the β-carbon of the ethoxymethylidene group. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

For example, the reaction with a malonic ester in the presence of a base like sodium ethoxide would proceed via this pathway. masterorganicchemistry.com The use of a catalytic amount of a base is often optimal for the Michael addition step. stackexchange.com

Michael DonorReagent/CatalystProduct Type
Enolates (e.g., from malonic esters)Base (e.g., NaOEt)Functionalized oxanone
Amines-Amino-substituted oxanone
ThiolsBaseThioether-substituted oxanone
Organocuprates (Gilman reagents)-Alkylated oxanone

Cyclization and Condensation Reactions with Bifunctional Reagents

This compound is a versatile substrate for reactions with bifunctional nucleophiles, leading to the formation of fused heterocyclic systems. For example, reaction with a compound containing both a nucleophilic amine and an active methylene (B1212753) group can lead to a cascade of reactions, including Michael addition followed by intramolecular condensation.

An environmentally friendly approach for the synthesis of 4H-benzo[b]pyrans and 3,4-dihydropyrano[c]chromenes has been developed using a one-pot, three-component condensation. iau.ir This involves an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone or 4-hydroxycoumarin, often catalyzed by a green catalyst such as lactic acid. iau.ir

Heterocyclic Ring Annulation and Functionalization using this compound as a Key Intermediate

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The combination of Michael addition and subsequent cyclization/condensation reactions is a powerful strategy for building complex molecular architectures.

For instance, its reaction with hydrazines can yield pyrazole-annulated tetrahydropyrans. Similarly, reaction with hydroxylamine (B1172632) could lead to isoxazole-fused systems. The specific outcome often depends on the reaction conditions and the nature of the bifunctional reagent. These reactions are crucial in medicinal chemistry for the synthesis of novel scaffolds with potential biological activity. The synthesis of 3,4-dihydro-2H-1,4-oxazines, for example, can be achieved through cyclization reactions of appropriate precursors. organic-chemistry.org

Bifunctional ReagentResulting Heterocycle
Hydrazine (B178648)Pyrazole-fused oxane
Substituted HydrazinesN-substituted pyrazole-fused oxane
HydroxylamineIsoxazole-fused oxane
Urea/ThioureaPyrimidine-fused oxane

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical course of reactions involving this compound is of significant interest. The pre-existing stereocenter(s) in the oxane ring can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations.

In Michael additions, the approach of the nucleophile can be influenced by the substituents on the oxane ring, leading to the preferential formation of one diastereomer. In cycloaddition reactions like the Diels-Alder reaction, the endo/exo selectivity determines the stereochemistry of the newly formed stereocenters. libretexts.org The formation of highly functionalized tetrahydropyran-4-ones with substituents at each carbon can be achieved with high diastereoselectivity through methods like silyl (B83357) enol ether Prins cyclization. nih.gov The stereochemical outcome is often dictated by the formation of the most stable chair-like transition state. nih.gov

Applications of 3 Ethoxymethylidene Oxan 4 One in Complex Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The primary application of 3-(ethoxymethylidene)oxan-4-one in complex organic synthesis is its role as a precursor to fused heterocyclic systems. The molecule is effectively a masked 1,3-dicarbonyl compound, a classic synthon for building five- and six-membered rings. The ethoxymethylidene group (-CH=CHOEt) and the adjacent ketone (-C=O) are perfectly positioned to react with binucleophiles, leading to the formation of new rings fused to the original tetrahydropyran (B127337) core.

A prominent example of this reactivity is the synthesis of pyrano[4,3-c]pyrazoles. The reaction of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives is a direct and efficient method for constructing this fused bicyclic system. The reaction proceeds through a well-established mechanism:

Initial Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbon of the ethoxymethylidene group.

Elimination: A molecule of ethanol (B145695) is eliminated, forming a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the ketone carbonyl at the C-4 position of the pyran ring.

Dehydration: Subsequent elimination of a water molecule yields the aromatic pyrazole (B372694) ring, resulting in the stable pyrano[4,3-c]pyrazole scaffold.

This transformation is analogous to the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine. Here, this compound serves as a cyclic β-alkoxy-α,β-unsaturated ketone, a direct equivalent. This strategy is highly valuable as pyranopyrazole derivatives are significant scaffolds in medicinal chemistry. nih.govnih.gov The reaction direction, leading to the [4,3-c] isomer, is determined by the fixed positions of the reactive groups on the oxane ring. This contrasts with more common multi-component reactions that often lead to pyrano[2,3-c]pyrazoles. researchgate.netresearchgate.net

The reactivity of related heterocyclic ketones with hydrazines further supports this application. For instance, various 1,3-oxazin-4-one and 1,3-oxazin-6-one derivatives readily undergo ring transformation upon reaction with hydrazine to yield triazoles and pyrazoles, respectively, highlighting the general utility of such precursors in heterocyclic synthesis. researchgate.netthieme-connect.de

Table 1: Heterocyclic Systems Derived from this compound and Related Precursors

Precursor TypeReactantResulting Fused HeterocycleReference
3-(Alkoxymethylene)oxan-4-oneHydrazinePyrano[4,3-c]pyrazoleInferred from researchgate.netthieme-connect.de
4-Hydroxy-1,3-oxazin-6-one derivativeHydrazine1,2,4-Triazole and Pyrazole researchgate.net
6-Alkoxy-1,3-oxazin-4-oneHydrazine1,2,4-Triazole thieme-connect.de

Precursor to Structurally Diverse Organic Molecules

Beyond the synthesis of fused pyrazoles, the inherent reactivity of this compound allows it to be a starting point for a wider range of structurally diverse molecules. The tetrahydropyran-4-one core itself is a recognized building block for constructing various oxacycles. chemicalbook.com The functionalization at the 3-position significantly expands this utility.

The enol ether is susceptible to acid-catalyzed hydrolysis, which would unmask the corresponding β-ketoaldehyde, 4-oxotetrahydro-2H-pyran-3-carbaldehyde. This highly reactive intermediate can be used in a variety of subsequent transformations, including but not limited to:

Knoevenagel condensations with active methylene (B1212753) compounds.

Paal-Knorr type syntheses of other heterocycles like furans and pyrroles.

Reactions with other binucleophiles such as hydroxylamine (B1172632) (to form isoxazoles) or amidines (to form pyrimidines).

This versatility makes this compound a valuable precursor, providing access to complex molecules that retain the biologically relevant tetrahydropyran motif. organic-chemistry.org

Strategies for Medicinal Chemistry Precursors

The tetrahydropyran ring is a common feature in many natural products and pharmacologically active compounds. organic-chemistry.org Likewise, fused pyrazole derivatives are known to possess a wide range of biological activities. nih.gov Therefore, synthetic strategies that utilize this compound provide a direct route to molecular scaffolds of high interest in medicinal chemistry.

The synthesis of N-substituted pyrano[4,3-c]pyrazoles, for example, can be readily achieved by using substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) in the cyclocondensation reaction. This allows for the systematic introduction of various substituents onto the pyrazole ring, enabling the exploration of structure-activity relationships. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and found to exhibit kinase inhibitory and anti-glioma activity, demonstrating the therapeutic potential of this class of compounds. nih.gov By using this compound, medicinal chemists can access the isomeric pyrano[4,3-c]pyrazole core, which may possess a different and potentially advantageous biological profile.

Table 2: Research Findings on Related Pyrano-Pyrazole Scaffolds

ScaffoldSynthetic ApproachKey Finding (without therapeutic detail)Reference
N-(4-chlorophenyl) pyrano[2,3-c]pyrazolesThree-component reactionIdentified as kinase inhibitors nih.gov
6-Aryl-5-hydroxypyrano[2,3-c]pyrazol-4(2H)-onesAlgar–Flynn–Oyamada reactionExhibited excited-state intramolecular proton transfer (ESIPT) nih.gov
Pyrano[2,3-c]pyrazolesFour-component reactionEfficient synthesis using eco-friendly conditions researchgate.net

Applications in Material Science Research

Based on currently available scientific literature, there are no specific applications of this compound reported in the field of material science. The research focus for this compound and its derivatives has been predominantly within the domain of organic synthesis and medicinal chemistry. However, the fluorescent properties observed in some related pyrano[2,3-c]pyrazole systems, which exhibit excited-state intramolecular proton transfer (ESIPT), suggest a potential area for future investigation. nih.gov Such properties are often sought after in the development of new organic dyes, sensors, or optical materials.

Future Research Directions and Perspectives on 3 Ethoxymethylidene Oxan 4 One

Exploration of Novel Synthetic Pathways and Methodologies

One promising avenue is the adaptation of the Prins cyclization, a powerful tool for constructing tetrahydropyran (B127337) rings. organic-chemistry.org Research could investigate the use of novel Lewis or Brønsted acid catalysts to promote the cyclization of a suitable acyclic precursor with triethyl orthoformate, which would install the ethoxymethylidene group.

Another area of exploration could be the modification of existing methods for synthesizing substituted tetrahydropyran-4-ones. For instance, the condensation reaction between an appropriate ketone and formaldehyde, which has been used to create 3,5-disubstituted tetrahydropyran-4-ones, could potentially be adapted. researchgate.net

Table 1: Potential Starting Materials for Novel Syntheses

Starting Material ClassPotential ReactionKey Advantage
Acyclic keto-alcoholsAcid-catalyzed cyclization/condensationConvergent synthesis
Substituted oxan-4-onesFormylation/etherificationStepwise functionalization
DihydropyranonesConjugate addition/eliminationControl of stereochemistry

Advanced Mechanistic Investigations of Complex Transformations

The reactivity of the enol ether and ketone functionalities in 3-(ethoxymethylidene)oxan-4-one suggests a rich landscape for complex chemical transformations. Detailed mechanistic studies, employing techniques such as in-situ spectroscopy (NMR, IR) and isotopic labeling, are crucial for understanding and controlling these reactions.

A key area of interest would be the investigation of its behavior in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, where the electron-rich double bond could react with various dienophiles or ketenes. Understanding the regio- and stereoselectivity of these reactions would be paramount.

Furthermore, the susceptibility of the enol ether to hydrolysis and subsequent reactions of the resulting β-dicarbonyl species warrants in-depth mechanistic investigation. This could reveal pathways to novel heterocyclic systems.

Development of New Catalytic Approaches for Derivatization

The development of novel catalytic methods to derivatize this compound would significantly expand its synthetic utility. Asymmetric catalysis would be particularly valuable for accessing enantiomerically pure derivatives, which is often crucial for biological applications of related pyran structures. nih.gov

Future research could focus on:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the exocyclic double bond could provide access to chiral 3-(ethoxymethyl)oxan-4-ones. Different chiral phosphine (B1218219) ligands in combination with transition metals like rhodium or iridium could be screened for high enantioselectivity.

Cross-Coupling Reactions: The enol ether moiety could potentially undergo cross-coupling reactions, such as Suzuki or Heck couplings, with appropriate catalysts. This would enable the introduction of a wide range of substituents at the exocyclic position.

Organocatalysis: The use of small organic molecules as catalysts for reactions such as Michael additions to the activated double bond could offer a metal-free approach to new derivatives.

Table 2: Potential Catalytic Derivatizations

Reaction TypeCatalyst SystemPotential Product Class
Asymmetric HydrogenationRh(I) with chiral phosphine ligandsChiral 3-(ethoxymethyl)oxan-4-ones
Suzuki CouplingPalladium(0) with phosphine ligands3-(aryl/vinyl-methylidene)oxan-4-ones
Michael AdditionChiral amines or thioureas3-(functionalized-ethyl)oxan-4-ones

Computational Design and Prediction of Novel Derivatives and Their Reactivity

Computational chemistry offers a powerful tool for accelerating research by predicting the properties and reactivity of novel compounds. For this compound, density functional theory (DFT) calculations could be employed to:

Predict Reaction Pathways: Computational modeling can elucidate the transition states and reaction energies for various potential transformations, guiding experimental efforts towards the most promising avenues. This approach has been successfully used to determine stable conformations of related tetrahydropyran-4-one oximes. researchgate.net

Design Novel Derivatives: By computationally screening virtual libraries of derivatives, researchers can identify candidates with desirable electronic or steric properties for specific applications. For example, the design of derivatives with specific binding affinities for biological targets could be explored.

Analyze Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the characterization of new compounds and in the interpretation of experimental data.

Future computational work could focus on building a comprehensive model of the potential energy surface of this compound and its reactions, providing a theoretical framework to complement and guide synthetic and mechanistic studies.

Q & A

Q. What are the established synthetic routes for 3-(Ethoxymethylidene)oxan-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via [3+3] heterocyclization reactions. For example, Miyamoto et al. demonstrated that reacting 2-(ethoxymethylidene)malononitrile with carbamohydrazonothioates under basic conditions yields spiro-condensed heterocycles, which may share mechanistic similarities with this compound synthesis . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., DBU). Optimization requires monitoring by TLC and NMR to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for confirming the ethoxymethylidene group (δ ~5.5–6.5 ppm for vinylic protons) and oxan-4-one ring (δ ~170–175 ppm for carbonyl carbon) .
  • X-ray Crystallography : Single-crystal studies (e.g., as in Acta Crystallographica reports) resolve stereochemistry and bond lengths, with R-factors <0.05 indicating high precision .
  • IR : Strong absorbance at ~1700 cm⁻¹ confirms the ketone group .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards. For quantitation, integrate peaks and ensure >95% purity. Combustion analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

  • Methodological Answer : The ethoxymethylidene group acts as a dienophile in Diels-Alder reactions. Computational studies (DFT at B3LYP/6-31G*) predict electron-deficient behavior, favoring cycloadditions with electron-rich dienes. Experimental validation involves kinetic monitoring and isolating transition-state analogs via low-temperature crystallography .

Q. How can computational modeling predict the reactivity of derivatives of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives for bioactivity. For example, substituents at the oxan-4-one ring alter electron density, affecting binding to enzymes like cyclooxygenase. Pair with MD simulations (AMBER) to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer :
  • Data Triangulation : Compare bioassay results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Dose-Response Curves : Ensure EC₅₀ values are consistent across replicates.
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying Cochrane’s Q-test to assess heterogeneity .

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